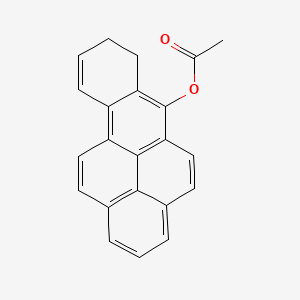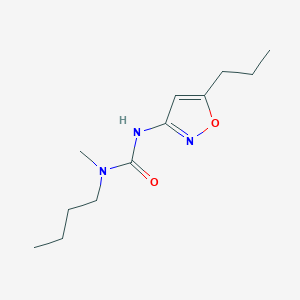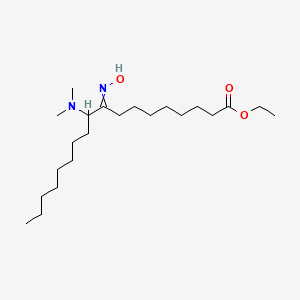
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate is a complex organic compound with a unique structure that combines an ethyl ester, a dimethylamino group, and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate typically involves multiple steps, starting with the preparation of the precursor molecules. One common method involves the reaction of 10-(dimethylamino)octadecanoic acid with hydroxylamine to form the hydroxyimino derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethylamino group can interact with cellular membranes, affecting their permeability and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different applications.
Ethyl (hydroxyimino)cyanoacetate: Shares the hydroxyimino group but has different chemical properties and uses.
Uniqueness
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long alkyl chain also contributes to its unique properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
54389-91-2 |
|---|---|
Molekularformel |
C22H44N2O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
ethyl 10-(dimethylamino)-9-hydroxyiminooctadecanoate |
InChI |
InChI=1S/C22H44N2O3/c1-5-7-8-9-12-15-18-21(24(3)4)20(23-26)17-14-11-10-13-16-19-22(25)27-6-2/h21,26H,5-19H2,1-4H3 |
InChI-Schlüssel |
GSTOKSZWDIOXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


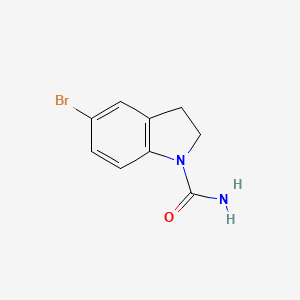
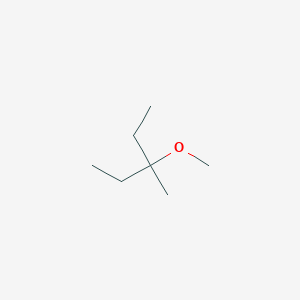
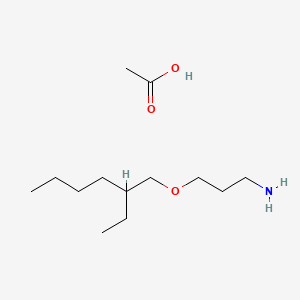
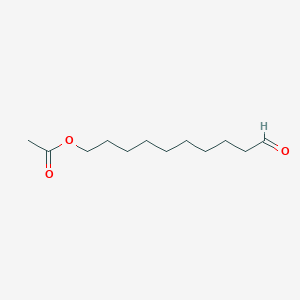
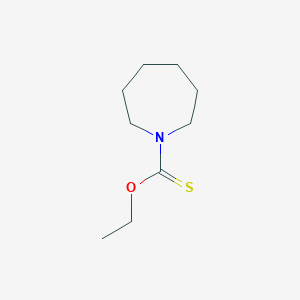

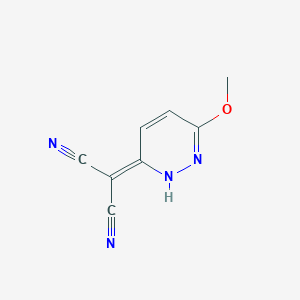
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
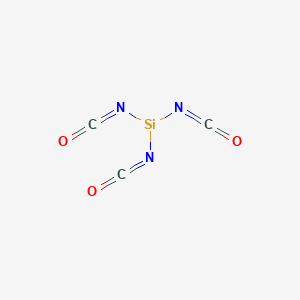
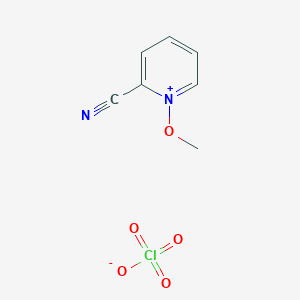

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
